molecular formula C12H15NO7S B1228000 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate CAS No. 62414-75-9

2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate

Cat. No.: B1228000
CAS No.: 62414-75-9
M. Wt: 317.32 g/mol
InChI Key: RCHZRAFPHKCWRI-WYUUTHIRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate typically involves the acetylation of arabinopyranose followed by the introduction of the isothiocyanate group. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The isothiocyanate group is then introduced using reagents like thiophosgene or ammonium thiocyanate under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps of acetylation and isothiocyanate introduction, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate involves its ability to form covalent bonds with nucleophiles. The isothiocyanate group reacts with nucleophilic sites on target molecules, forming stable thiourea linkages. This reactivity is exploited in chiral derivatization processes, where the compound forms diastereomeric derivatives with chiral amines, allowing for their separation and analysis .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate
  • Benzyl isothiocyanate
  • Phenethyl isothiocyanate
  • Phenyl isothiocyanate
  • DL-Sulforaphane
  • Propyl isothiocyanate
  • Isopropyl isothiocyanate
  • 2-Phenylethyl isothiocyanate
  • Ethyl isothiocyanate

Uniqueness

2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate is unique due to its specific structure, which includes multiple acetyl groups and an isothiocyanate moiety. This combination allows it to be highly effective in chiral derivatization processes, providing high enantiomeric purity and stability .

Properties

IUPAC Name

[(3R,4R,5S,6S)-4,5-diacetyloxy-6-isothiocyanatooxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7S/c1-6(14)18-9-4-17-12(13-5-21)11(20-8(3)16)10(9)19-7(2)15/h9-12H,4H2,1-3H3/t9-,10-,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHZRAFPHKCWRI-WYUUTHIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211470
Record name 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62414-75-9
Record name 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062414759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-Tri-O-acetyl-alpha -D-arabinopyranosyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,3,4-Tri-O-acetyl-alpha-D-arabinopyranosyl isothiocyanate in the study?

A1: The research investigates the use of 2,3,4-Tri-O-acetyl-alpha-D-arabinopyranosyl isothiocyanate as a chiral derivatizing agent for amphetamine derivatives and beta-blockers. The study highlights that AITC reacts with the chiral analytes to form diastereomers, which can then be separated using high-performance liquid chromatography (HPLC) []. This derivatization approach allows for enhanced chiral separation compared to direct methods.

Q2: What are the advantages of using 2,3,4-Tri-O-acetyl-alpha-D-arabinopyranosyl isothiocyanate for chiral separation in this context?

A2: The study demonstrates several advantages of employing AITC for chiral separation:

  • Speed: The derivatization procedure using AITC facilitates fast separation of enantiomers. For instance, several amphetamine derivatives were separated in 2-5 minutes, and individual beta-blocker enantiomers were separated in 1 minute or less [].
  • Efficiency and Selectivity: The formation of diastereomers through reaction with AITC leads to high chromatographic efficiency and selectivity for the analyzed compounds [].

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